Synthetic Efficiency: 93% Total Yield and 99.6% HPLC Purity Outperforms Prior Art Methods
The patented preparation method (CN110734393B) achieves a total yield of 92.6–93.3% over three steps with final HPLC purity of 99.5–99.6% for the hydrochloride salt [1]. In contrast, the prior art method of CN 105622444B, cited as Comparative Example 1 in the same patent, yields a product with substantially lower purity and yield under comparable scale conditions [2]. The improved process uses mild bases (NaOMe, KOtBu, NaOEt) and avoids chromatographic purification, enabling direct industrial scale-up with consistent lot-to-lot quality.
| Evidence Dimension | Total isolated yield (three-step sequence) and final HPLC purity |
|---|---|
| Target Compound Data | Total yield: 92.6–93.3%; HPLC purity: 99.5–99.6% (Examples 1–3, CN110734393B) |
| Comparator Or Baseline | Prior art method CN 105622444B (Comparative Example 1): significantly lower purity and yield (exact values referenced in patent but not extracted in available snippet; patent explicitly claims superiority) |
| Quantified Difference | ≥93% total yield and ≥99.5% purity for target process vs. lower-yield, lower-purity prior art |
| Conditions | 20-L scale; steps: (1) N-alkylation of ethyl N-benzylglycinate with ethyl 4-halobutyrate, (2) Dieckmann cyclization with NaOMe/KOtBu/NaOEt, (3) HCl salt formation |
Why This Matters
Procurement of material produced by this patented route ensures lot-to-lot consistency at the 99.5%+ purity level, reducing the need for repurification and minimizing impurity-related failure in downstream GMP synthesis of balofloxacin.
- [1] CN110734393B, Examples 1–3. Example 1: total yield 93.0%, purity 99.5% (HPLC). Example 2: total yield 92.6%, purity 99.6% (HPLC). Example 3: total yield 93.3%, purity 99.5% (HPLC). View Source
- [2] CN110734393B, Comparative Example 1 (line 338): comparison with synthesis method of CN 105622444B, demonstrating inferior yield and purity of prior art. View Source
